

Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,1-Benzisoxazole-3-carboxylic acid

Cat. No.: B1266885

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1-Benzisoxazole, also known as anthranil, is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The unique electronic and structural features of the 2,1-benzisoxazole ring system allow for diverse substitutions, leading to compounds with activities including antimicrobial, anticancer, anti-inflammatory, and potent enzyme inhibition. This document provides a detailed overview of the applications of derivatives synthesized from **2,1-benzisoxazole-3-carboxylic acid**, focusing on their antimicrobial and monoamine oxidase (MAO) inhibitory properties. Included are comprehensive data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2,1-benzisoxazole have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression.

Compound ID	Target	IC50 (μM)	Selectivity Index (SI)	Reference
7a	MAO-B	0.017	>5882 (for MAO-B)	[1]
7b	MAO-B	0.098	>1020 (for MAO-B)	[1]
3l	MAO-A	5.35	-	[1]
5	MAO-A	3.29	-	[1]
Compound 1	MAO-B	3.47	12.5 (for MAO-B)	[2][3]
Compound 1	MAO-A	43.3	-	[2][3][4]

Antimicrobial Activity

Various 3-substituted-2,1-benzisoxazoles have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Compound ID	Microorganism	MIC (µg/mL)	Reference
3,6-dihydroxy-1,2-benzisoxazole	Acinetobacter baumannii (MDR)	6.25	[5]
Compound 50	Mycobacterium tuberculosis H37Rv	3.12	[6]
Compound 51	Mycobacterium tuberculosis H37Rv	3.12	[6]
Compound 52	Mycobacterium tuberculosis H37Rv	3.12	[6]
Compound 54	Mycobacterium tuberculosis H37Rv	3.25	[6]
Compound 53	Mycobacterium tuberculosis H37Rv	6.25	[6]
Compound 55	Mycobacterium tuberculosis H37Rv	6.25	[6]
Benzo[c]isoxazol-3-yl-phenyl-methanone (3)	Geotrichum candidum	-	[7]

Experimental Protocols

Synthesis of 3-Acyl-2,1-benzisoxazoles

This protocol describes the synthesis of 3-acyl-2,1-benzisoxazoles starting from **2,1-benzisoxazole-3-carboxylic acid**.

Materials:

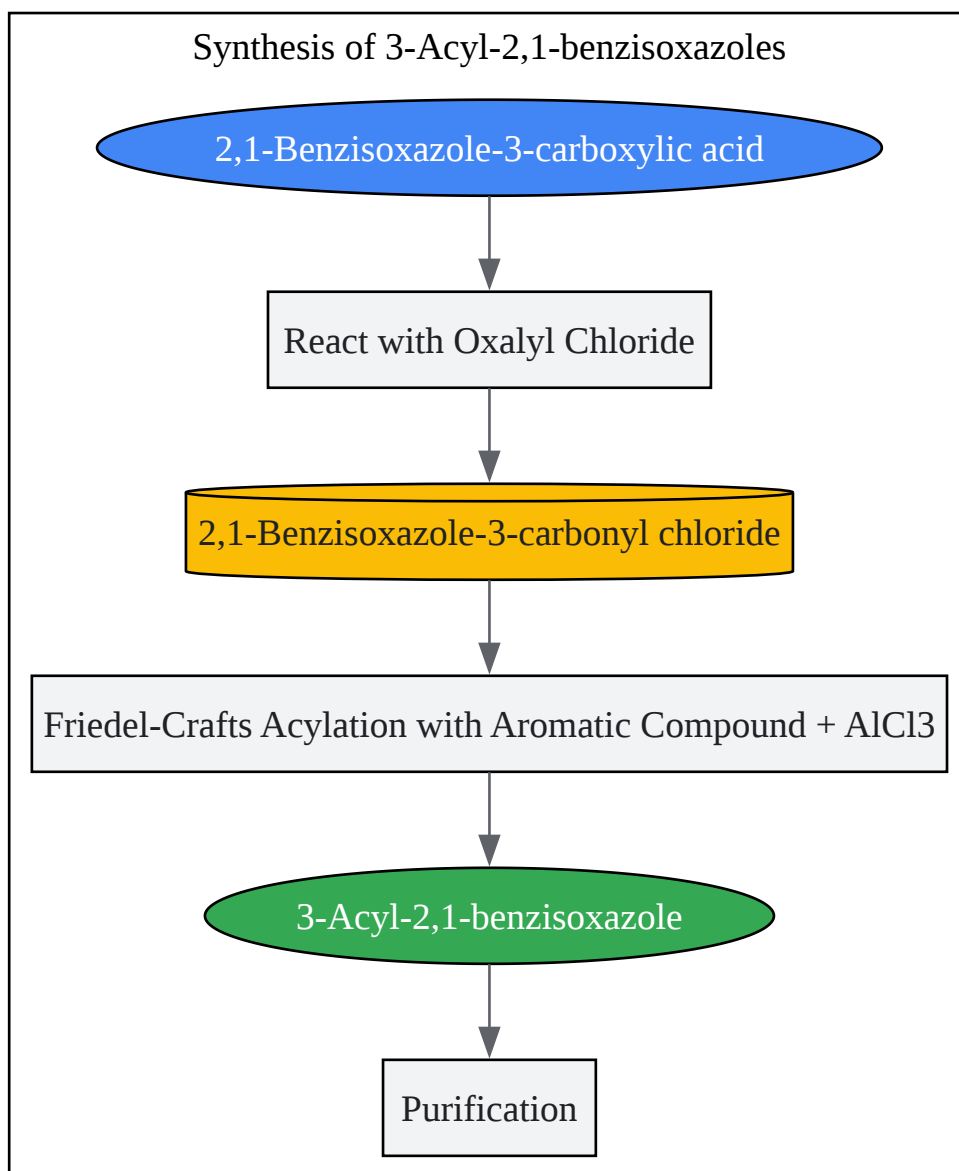
- **2,1-benzisoxazole-3-carboxylic acid**
- Oxalyl chloride
- Anhydrous toluene

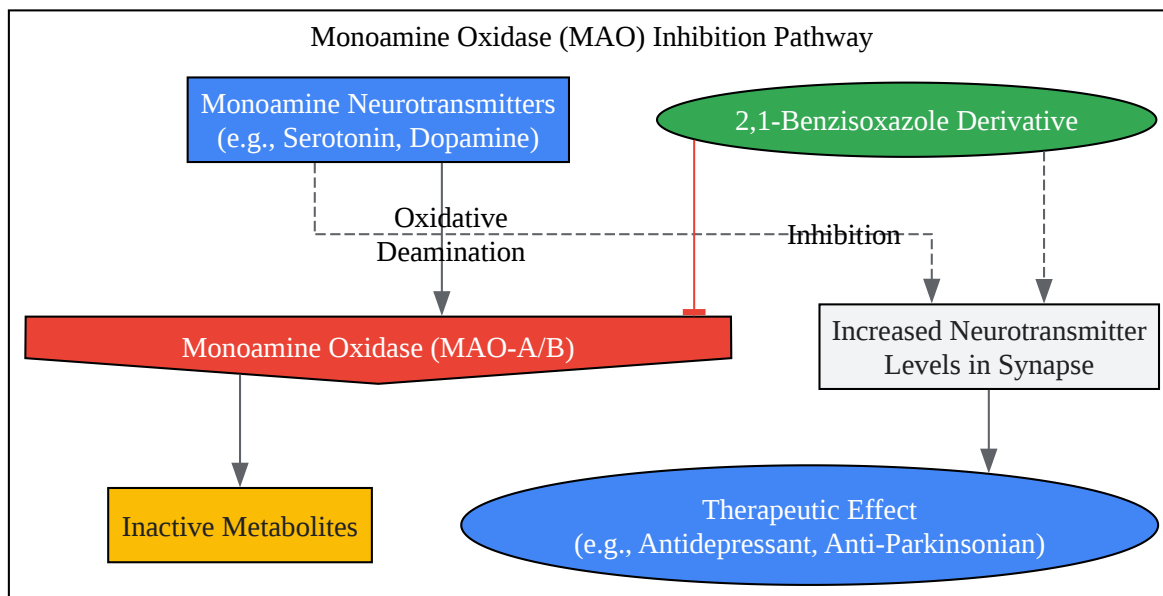
- Anhydrous aluminum chloride (AlCl_3)
- Aromatic compound (e.g., benzene, anisole)
- Dry glassware
- Magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Acid Chloride Formation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend **2,1-benzisoxazole-3-carboxylic acid** (1 equivalent) in anhydrous toluene.
- Add oxalyl chloride (2 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
- Cool the reaction mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,1-benzisoxazole-3-carbonyl chloride.
- **Friedel-Crafts Acylation:** In a separate flame-dried flask, dissolve the aromatic compound (e.g., benzene, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or the aromatic compound itself if liquid).
- Cool the solution to 0°C in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
- Dissolve the crude 2,1-benzisoxazole-3-carbonyl chloride in the same anhydrous solvent and add it dropwise to the cooled aromatic solution.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

- Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-acyl-2,1-benzisoxazole.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266885#use-of-2-1-benzisoxazole-3-carboxylic-acid-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com